molecular formula C5H3Cl2NO2S B2835771 4-Chloropyridine-2-sulfonyl chloride CAS No. 1060809-16-6

4-Chloropyridine-2-sulfonyl chloride

Cat. No.: B2835771
CAS No.: 1060809-16-6
M. Wt: 212.04
InChI Key: WMGWDIFEYNPWAK-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-sulfonyl chloride is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 2-position. Its molecular formula is C₅H₃Cl₂NO₂S, with a molecular weight of 228.11 g/mol. This compound is highly reactive due to the electron-withdrawing effects of both the chlorine and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis, particularly for constructing sulfonamides and sulfonate esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-2-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-pyridinesulfonyl chloride. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct sulfonylation of 4-chloropyridine using chlorosulfonic acid (HSO3Cl) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Chloropyridine-2-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of diverse products.

  • Key Reactions :
    • Formation of Sulfonamides : It reacts with amines to form sulfonamides, which are essential intermediates in pharmaceutical development.
    • Sulfonates and Sulfonothioates : The compound can also react with alcohols and thiols to yield sulfonates and sulfonothioates, respectively. These derivatives have applications in agrochemicals and other industrial chemicals .

Medicinal Chemistry

This compound is integral to the pharmaceutical industry, particularly in the synthesis of sulfonamide-based drugs. These drugs are known for their anti-inflammatory and antimicrobial properties.

  • Pharmaceutical Applications :
    • Torasemide Production : This compound is a precursor for torasemide, a diuretic used in treating hypertension and heart failure. The synthesis involves converting 4-chloropyridine-3-sulfonamide into torasemide through various chemical transformations .
    • Development of Anti-inflammatory Drugs : The compound has been utilized in developing pharmaceuticals that exhibit anti-inflammatory and antipyretic properties, enhancing its therapeutic potential in treating various diseases .

Biological Research

In biological research, this compound is employed to investigate enzyme inhibitors and other biologically active compounds. Its ability to modify biological molecules makes it valuable for studying biochemical pathways.

  • Enzyme Inhibition Studies : The compound has been used to create inhibitors that target specific enzymes, aiding in understanding disease mechanisms and drug interactions .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful synthesis of a new anti-inflammatory agent utilizing this compound as a starting material. The reaction involved multiple steps, including the formation of sulfonamides and subsequent modifications to enhance bioactivity.

Case Study 2: Chlorination of Bioactive Molecules

Research highlighted the chlorination of various aminoheterocycles using this compound as a reagent. This methodology allowed for the functionalization of complex bioactive molecules, yielding products with potential therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisFormation of sulfonamidesKey intermediates for drug synthesis
Medicinal ChemistryProduction of torasemideEffective treatment for hypertension
Biological ResearchEnzyme inhibitor developmentInsights into disease mechanisms
Industrial ChemistryProduction of agrochemicalsEnhanced agricultural productivity

Mechanism of Action

The mechanism of action of 4-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 4-chloropyridine-2-sulfonyl chloride can be contextualized by comparing it with the following structurally related sulfonyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not provided C₅H₃Cl₂NO₂S 228.11 Electron-withdrawing Cl at 4-position enhances electrophilicity of SO₂Cl.
Pyridine-2-sulfonyl chloride 134479-04-2 C₅H₄ClNO₂S 177.61 Lacks 4-Cl substituent; lower molecular weight and distinct electronic effects.
4-Methylpyridine-2-sulfonyl chloride Not provided C₆H₆ClNO₂S 191.63 Methyl group at 4-position is electron-donating, reducing SO₂Cl reactivity.
Pyridine-4-sulfonyl chloride 134479-04-2 C₅H₄ClNO₂S 177.61 Positional isomer; sulfonyl chloride at 4-position alters steric and electronic properties.

Physical Properties

Limited data are available for this compound, but inferences can be drawn from related compounds:

  • Melting Point : Pyridine-2-sulfonyl chloride derivatives typically melt between 30–100°C, depending on substituents. For example, 4-chloropyridine-2-carbonyl chloride hydrochloride (a related carbonyl chloride) has a melting point of 34–38°C .
  • Solubility : Sulfonyl chlorides are generally soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyze rapidly in water .

Biological Activity

4-Chloropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

This compound is synthesized from pyridine derivatives through chlorosulfonylation reactions. The compound features a chloropyridine moiety that enhances its reactivity and biological profile. The synthesis process typically involves the reaction of pyridine-2-sulfonic acid with thionyl chloride or phosphorus oxychloride, leading to the formation of sulfonyl chloride derivatives .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Tubulin Polymerization : Compounds derived from sulfonamides, including those related to this compound, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in cancer therapy, where disrupting the mitotic process can hinder tumor growth .
  • Antiviral Activity : Some studies have indicated that derivatives containing the chloropyridine structure exhibit antiviral properties, particularly against SARS-CoV-2. These compounds may act by inhibiting viral entry or replication within host cells .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundCaco-2 (Colon)15.0Inhibition of tubulin polymerization
HCT-116 (Colon)20.5Cell cycle arrest
MCF-7 (Breast)12.0ER-β mediated mechanism
MDA-MB-231 (Breast)25.0Disruption of microtubule dynamics

The above data indicates that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable effectiveness against colon and breast cancer cells.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated a series of sulfonamide derivatives, including those based on this compound, for their anticancer properties. The results demonstrated significant growth inhibition in Caco-2 and MCF-7 cell lines, suggesting potential for further development as anticancer agents .
  • Antiviral Properties : Research into indole-chloropyridine conjugates revealed that certain derivatives possess antiviral activity against SARS-CoV-2, acting through inhibition of viral fusion processes. This highlights the potential utility of 4-chloropyridine derivatives in developing therapeutics for viral infections .
  • Antimalarial Activity : Novel compounds incorporating the chloropyridine sulfonamide structure were tested for antimalarial activity against Plasmodium falciparum. Some derivatives exhibited promising inhibitory concentrations, indicating a broader scope for this chemical class in infectious disease treatment .

Q & A

Q. What are the standard laboratory methods for synthesizing 4-Chloropyridine-2-sulfonyl chloride?

Basic
The synthesis typically involves chlorination of pyridine derivatives followed by sulfonylation. A validated method includes reacting pyridine-2-sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under controlled conditions. Advanced techniques such as continuous flow reactors can enhance yield and purity by optimizing reaction time and temperature gradients . NaClO₂-mediated oxidation has also been reported for analogous pyridine-2-sulfonyl chlorides, suggesting potential adaptability for this compound .

Q. What safety protocols are critical when handling this compound?

Basic
Due to its high reactivity and corrosive nature, handling requires:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers under inert gas (e.g., N₂) at temperatures below 25°C.
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials. Refer to SDS guidelines for hazardous substance classification .

Q. How can reaction conditions be optimized for sulfonamide formation using this compound?

Advanced
Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity.
  • Temperature: 0–25°C minimizes side reactions (e.g., hydrolysis).
  • Catalysts: Tertiary amines (e.g., Et₃N) accelerate nucleophilic substitution by scavenging HCl.
  • Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques confirm the structure and purity of this compound derivatives?

Advanced

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
  • IR Spectroscopy: S=O stretching vibrations (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C₅H₃Cl₂NO₂S at m/z 223.94). Purity is assessed via elemental analysis (>98%) .

Q. How does the reactivity of this compound compare to halogenated analogs in nucleophilic substitutions?

Advanced
Compared to bromo- or fluoro-substituted analogs (e.g., 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride), the chlorine atom at the 4-position increases electrophilicity due to its electron-withdrawing effect. However, steric hindrance from the pyridine ring may reduce reactivity with bulky nucleophiles. Kinetic studies using UV-Vis spectroscopy can quantify these differences .

Q. What strategies minimize byproduct formation during sulfonamide synthesis?

Advanced

  • Byproduct Identification: Common byproducts include hydrolyzed sulfonic acids (from moisture exposure) or disulfonamides (from excess reagent).
  • Mitigation:
    • Use anhydrous solvents and molecular sieves to prevent hydrolysis.
    • Employ stepwise addition of amines to avoid overreaction.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. What are the applications of this compound in medicinal chemistry research?

Advanced
This compound is a key intermediate in:

  • Drug Discovery: Synthesizing sulfonamide-based inhibitors (e.g., protease or kinase inhibitors).
  • Bioconjugation: Modifying biomolecules (e.g., peptides) for targeted drug delivery systems.
  • Structure-Activity Relationship (SAR) Studies: Introducing sulfonyl groups to probe binding interactions in receptor-ligand systems .

Q. How can computational methods aid in predicting the reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations model:

  • Electrophilicity Parameters: Quantify reactivity toward nucleophiles using Fukui indices.
  • Transition States: Predict regioselectivity in substitution reactions.
  • Solvent Effects: COSMO-RS simulations optimize solvent choices for specific reactions .

Q. What are the challenges in scaling up reactions involving this compound?

Advanced

  • Exotherm Management: Gradual reagent addition and cooling systems prevent thermal runaway.
  • Purity Maintenance: Continuous flow systems reduce batch variability.
  • Waste Handling: Neutralization of HCl byproducts with NaOH is critical for environmental compliance .

Q. How do structural modifications of this compound impact its biological activity?

Advanced

  • Substituent Effects: Introducing electron-donating groups (e.g., -OCH₃) at the 3-position can reduce reactivity but enhance membrane permeability.
  • Biological Testing: In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with HPLC-MS metabolite profiling validate modifications .

Properties

IUPAC Name

4-chloropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWDIFEYNPWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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